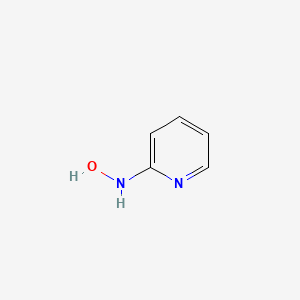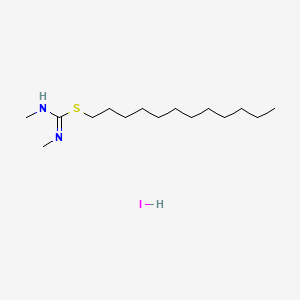
Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide is a chemical compound with the molecular formula C15H33N2S. It is known for its surfactant properties, which make it useful in various industrial and scientific applications .
Preparation Methods
The synthesis of 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide typically involves the reaction of dodecyl mercaptan with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecylsulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide has several scientific research applications:
Biology: Its surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It may be explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in industrial applications for cleaning and emulsification processes.
Mechanism of Action
The mechanism of action of 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing it to stabilize emulsions and disperse particles. This action is facilitated by its amphiphilic structure, with a hydrophobic dodecyl chain and a hydrophilic dimethyl-methanimidamide group .
Comparison with Similar Compounds
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide can be compared with other surfactants such as sodium dodecyl sulfate and cetyltrimethylammonium bromide. While all these compounds act as surfactants, 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide is unique due to its specific chemical structure, which may offer different solubility and stability properties .
Similar compounds include:
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds share similar surfactant properties but differ in their chemical structures and specific applications.
Properties
CAS No. |
5395-98-2 |
|---|---|
Molecular Formula |
C15H33IN2S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
dodecyl N,N'-dimethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H |
InChI Key |
UVZFSSUXLWWLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC)NC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


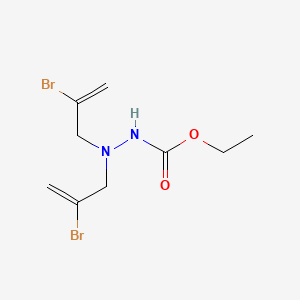
![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
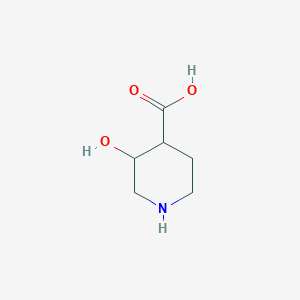
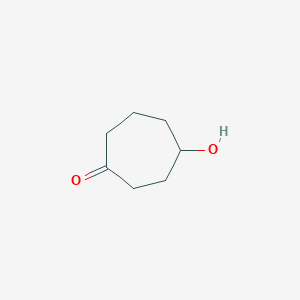
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
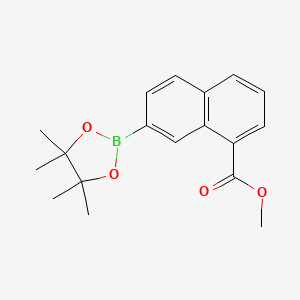
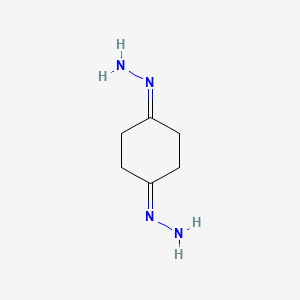
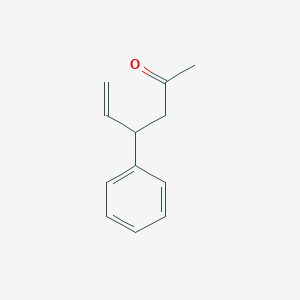
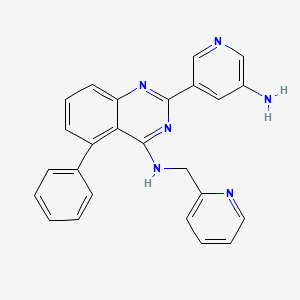
![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)
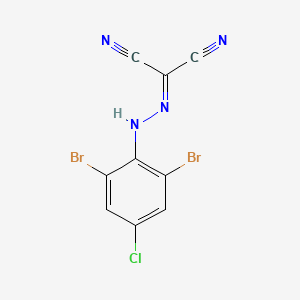
![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
